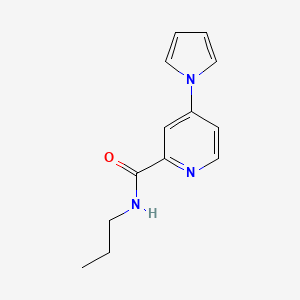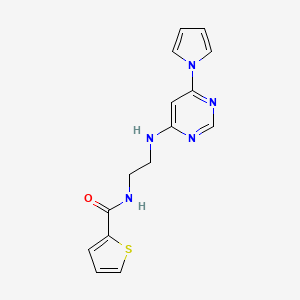
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered aromatic ring with one sulfur atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various functionalization reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a pyrrole ring, a pyrimidine ring, and a thiophene ring . The exact arrangement of these rings and any substituents would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and any functional groups attached to them. For example, the pyrrole and pyrimidine rings might participate in electrophilic substitution reactions .科学的研究の応用
Antibacterial Activity
Compounds with a pyrrole moiety, such as the one , have been found to exhibit antibacterial properties . These compounds can inhibit the growth of bacteria, making them useful in the development of new antibiotics .
Antitubercular Activity
Pyrrole derivatives, including the compound , have shown promise in antitubercular activity . This suggests potential use in the treatment of tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes, specifically enoyl ACP reductase and DHFR enzymes . This could have implications in various biological processes where these enzymes play a role .
Antifungal Activity
Pyrrole derivatives have been reported to have antifungal properties . This suggests that the compound could be used in the treatment of fungal infections .
Anti-Inflammatory Activity
Compounds with a pyrrole moiety have been found to exhibit anti-inflammatory properties . This suggests potential use in the treatment of conditions characterized by inflammation .
Antitumor Activity
Pyrrole derivatives have been reported to exhibit antitumor properties . This suggests that the compound could be used in the development of new cancer treatments .
Cholesterol Reduction
Pyrrole derivatives have been associated with cholesterol-reducing effects . This suggests potential use in the management of high cholesterol levels .
Anti-Fibrotic Activity
Some pyrimidine derivatives have shown anti-fibrotic activities . This suggests that the compound could be used in the treatment of fibrotic diseases .
将来の方向性
作用機序
Result of Action
The molecular and cellular effects of GSK J4’s action are largely dependent on the specific context in which it is used. For instance, in the context of anti-fibrotic activity, compounds similar to GSK J4 have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro
特性
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSOPSFUIAVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)
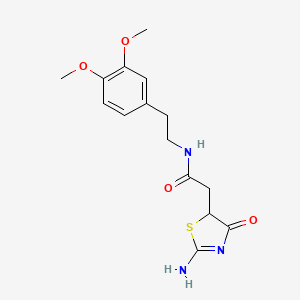
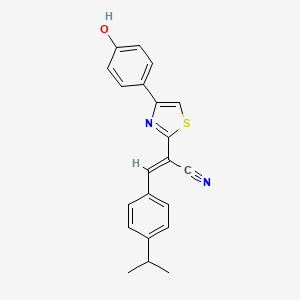
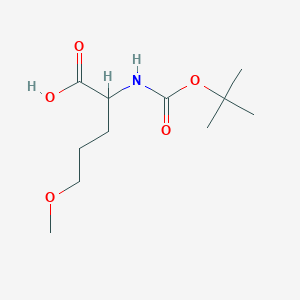
![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)






